Methyl 1-isopropyl-1H-pyrazole-3-carboxylate

Descripción general

Descripción

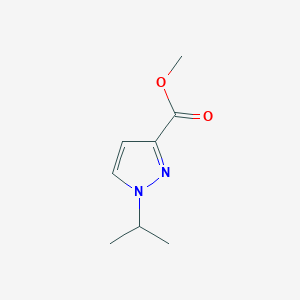

Methyl 1-isopropyl-1H-pyrazole-3-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound is characterized by the presence of an isopropyl group at the 1-position and a carboxylate ester group at the 3-position of the pyrazole ring.

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The compound can be synthesized through the reaction of 1-isopropyl-1H-pyrazole-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: On an industrial scale, the compound is typically produced via a multi-step synthesis starting from readily available precursors like isopropylamine and diketene. The process involves the formation of an intermediate pyrazole ring followed by esterification.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

Substitution: Substitution reactions at the pyrazole ring can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: this compound can be oxidized to form 1-isopropyl-1H-pyrazole-3-carboxylic acid.

Reduction: The reduction product is typically the corresponding alcohol.

Substitution: Substitution reactions can yield a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 1-isopropyl-1H-pyrazole-3-carboxylate is being investigated for its potential as a therapeutic agent. Its unique chemical structure allows it to interact with biological targets, making it a candidate for drug development in several therapeutic areas.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that certain pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Pyrazole Derivatives

These findings suggest that this compound may inhibit specific kinases involved in cancer progression, making it a promising lead compound for further development.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases.

Agricultural Chemistry

In the realm of agricultural chemistry, this compound is being utilized in the development of new agrochemicals, particularly pesticides and herbicides.

Pesticide Development

Research indicates that this compound can enhance crop protection while minimizing environmental impact. Its role in synthesizing novel pesticides could lead to more effective and sustainable agricultural practices.

Table 2: Applications in Agrochemicals

| Application | Description |

|---|---|

| Pesticides | Development of new formulations to combat pests |

| Herbicides | Enhancing crop yields through effective weed management |

Material Science

This compound is also being explored in material science for its potential applications in creating advanced materials.

Polymer Development

The compound's unique chemical properties allow it to be incorporated into polymers and coatings, enhancing their durability and performance under various environmental conditions.

Table 3: Material Applications

| Material Type | Application |

|---|---|

| Coatings | Improved resistance to environmental factors |

| Polymers | Enhanced mechanical properties |

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material, aiding researchers in the accurate quantification of similar compounds within complex mixtures.

Mecanismo De Acción

The mechanism by which Methyl 1-isopropyl-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved can vary based on the context of its use.

Comparación Con Compuestos Similares

Methyl 1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.

Methyl 1-ethyl-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl group instead of an isopropyl group.

Methyl 1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but with a phenyl group instead of an isopropyl group.

Uniqueness: Methyl 1-isopropyl-1H-pyrazole-3-carboxylate is unique due to its isopropyl group, which can impart different chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

Methyl 1-isopropyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the isopropyl group and the carboxylate ester functional group contributes to its unique reactivity and biological properties.

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity. This is particularly relevant in cancer treatment, where enzyme inhibitors can prevent the proliferation of cancer cells.

- Receptor Modulation : It may interact with various receptors, altering their conformation and affecting downstream signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. This compound has shown promising results against various cancer types:

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 3.79 | Inhibition of topoisomerase II |

| Liver Cancer | HepG2 | 8.55 | EGFR inhibition |

| Colorectal Cancer | HCT116 | 6.00 | MEK pathway modulation |

| Lung Cancer | A549 | 4.50 | Microtubule disruption |

These findings indicate that this compound can inhibit key molecular targets involved in cancer progression, making it a candidate for further development as an anticancer agent .

Antimicrobial and Anti-inflammatory Properties

In addition to its anticancer activity, this compound exhibits antimicrobial and anti-inflammatory properties. Preliminary studies suggest that it can inhibit the growth of various pathogens, potentially through the modulation of inflammatory pathways .

Case Studies and Research Findings

Recent research has focused on synthesizing derivatives of pyrazole compounds to enhance their biological activities. For instance:

- Synthesis of Curcumin Analogues : A study synthesized multiple pyrazole derivatives that demonstrated significant cytotoxicity against several cancer cell lines, including MDA-MB-231 and HepG2 .

- Combination Therapy : The combination of this compound with established chemotherapeutics like doxorubicin showed synergistic effects in breast cancer treatment, enhancing efficacy while reducing side effects .

Análisis De Reacciones Químicas

Hydrolysis of the Ester Moiety

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 1-isopropyl-1H-pyrazole-3-carboxylic acid. This reaction is critical for further functionalization.

Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack. Basic hydrolysis involves hydroxide ion nucleophilic substitution at the ester carbonyl .

Nucleophilic Substitution Reactions

The ester group participates in transesterification and aminolysis reactions.

Transesterification

Reaction with alcohols in the presence of acid catalysts replaces the methyl group with bulkier alkoxy groups.

| Alcohol | Catalyst | Conditions | Yield (%) | Product | Source |

|---|---|---|---|---|---|

| Ethanol | H₂SO₄ | Reflux, 12 h | 72 | Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate | |

| Isopropanol | HCl | Reflux, 24 h | 65 | Isopropyl 1-isopropyl-1H-pyrazole-3-carboxylate |

Aminolysis

Reaction with amines generates amide derivatives, useful in medicinal chemistry.

| Amine | Conditions | Yield (%) | Product | Source |

|---|---|---|---|---|

| Ammonia (NH₃) | MeOH, rt, 48 h | 68 | 1-Isopropyl-1H-pyrazole-3-carboxamide | |

| Benzylamine | DCM, rt, 24 h | 75 | N-Benzyl-1-isopropyl-1H-pyrazole-3-carboxamide |

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes regioselective substitution at the 4- and 5-positions due to the electron-withdrawing ester (-COOMe) and electron-donating isopropyl (-iPr) groups.

Directing Effects :

-

The -COOMe group directs electrophiles to the 5-position (meta), while the -iPr group directs to the 4-position (ortho/para) .

-

Competition between these groups results in mixed regioselectivity, favoring 5-substitution in strongly electron-withdrawing conditions .

Reduction

The ester group is reduced to a primary alcohol using LiAlH₄:

| Reagent | Conditions | Yield (%) | Product | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 6 h | 81 | 3-(Hydroxymethyl)-1-isopropyl-1H-pyrazole |

Oxidation

The pyrazole ring resists oxidation under mild conditions but undergoes decomposition with strong oxidizers like KMnO₄ .

Cross-Coupling Reactions

The compound serves as a precursor in Suzuki-Miyaura couplings when functionalized with halogens. For example, bromination at the 4-position enables palladium-catalyzed arylations:

| Substrate | Conditions | Yield (%) | Product | Source |

|---|---|---|---|---|

| 4-Bromo derivative | Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C, 12 h | 74 | Methyl 1-isopropyl-4-(phenyl)-1H-pyrazole-3-carboxylate |

Mechanistic and Synthetic Insights

-

Regioselectivity in EAS : Computational studies suggest that the electron-withdrawing ester dominates directing effects in polar solvents, while the -iPr group exerts stronger influence in nonpolar media .

-

Steric Effects : The isopropyl group at N1 hinders reactions at the 1-position, favoring substitutions at distal sites .

This compound’s reactivity profile underscores its utility in synthesizing bioactive pyrazole derivatives, particularly in pharmaceutical and agrochemical applications. Experimental protocols and yields are consistent with analogous pyrazole carboxylates .

Propiedades

IUPAC Name |

methyl 1-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(2)10-5-4-7(9-10)8(11)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORMWGSZOHFFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301229472 | |

| Record name | Methyl 1-(1-methylethyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006348-65-7 | |

| Record name | Methyl 1-(1-methylethyl)-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-(1-methylethyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.